1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group attached to a urea moiety, which is further connected to a cyclopropyl-substituted pyrimidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The benzyl and pyrimidine moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea can be compared to other similar compounds, such as:
1-Benzyl-3-[(6-methylpyrimidin-4-yl)methyl]urea: This compound has a methyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea: The presence of a phenyl group can lead to different chemical and biological properties compared to the cyclopropyl-substituted analog.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(17-9-12-4-2-1-3-5-12)18-10-14-8-15(13-6-7-13)20-11-19-14/h1-5,8,11,13H,6-7,9-10H2,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAZXSHBPMEKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.